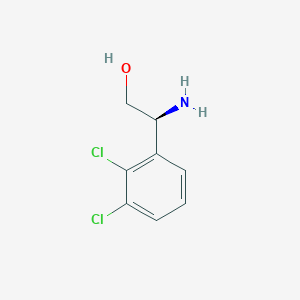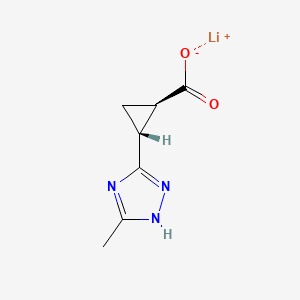![molecular formula C6H4F6N2O B13557965 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a fluorinated imidazole derivative known for its unique chemical properties. This compound is characterized by the presence of trifluoromethoxy and trifluoroethyl groups attached to the imidazole ring, which imparts significant stability and reactivity. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole typically involves the reaction of trifluoromethoxytrifluoroethylene with imidazole under specific conditions. One common method includes the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures and pressures to ensure complete conversion.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of large-scale production.
Analyse Chemischer Reaktionen
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy or trifluoroethyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:
- 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole
- 1,2,2,2-tetrafluoroethyl trifluoromethyl ether
- 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of trifluoromethoxy and trifluoroethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H4F6N2O |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole |
InChI |
InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-2-1-13-3-14/h1-4H |
InChI-Schlüssel |
TYBWWMPZQKTXSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C(C(OC(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


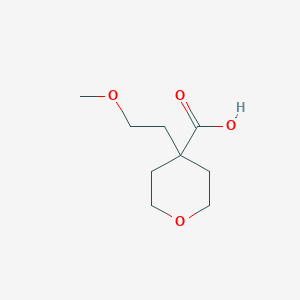



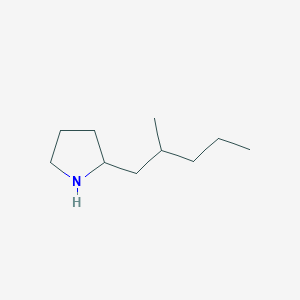
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)

![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
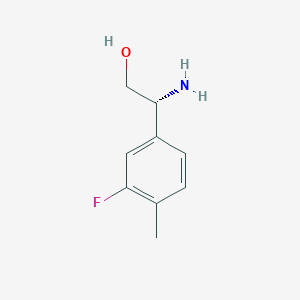
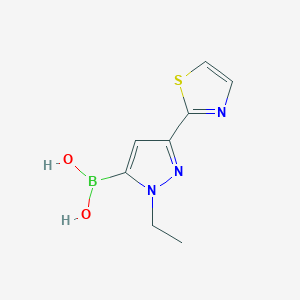
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
